(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone
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Description
(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone is a useful research compound. Its molecular formula is C18H17N3O3S and its molecular weight is 355.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
- Hindered phenolic aminothiazoles, related to the chemical structure of interest, have been synthesized and evaluated for their inhibitory activities on carbohydrate-hydrolyzing enzymes. These compounds have shown α-glucosidase and α-amylase inhibition activities, indicating potential applications in managing diabetes and related metabolic disorders. Furthermore, their antioxidant activities were investigated, with some derivatives showing promising results in radical scavenging assays, suggesting their utility as antioxidant agents (Satheesh et al., 2017).
Luminescence Sensitization
- Thiophenyl-derivatized nitrobenzoic acid ligands, structurally similar to the query compound, have been studied for their ability to sensitize Eu(III) and Tb(III) luminescence. These studies demonstrate the potential of such compounds in developing new luminescent materials for applications in optical devices and sensors (Viswanathan & Bettencourt-Dias, 2006).
Catalytic Applications
- Research on Ruthenium(II) complexes with heteroditopic N-heterocyclic carbene ligands, which could be structurally related to the compound , highlights their efficiency as catalysts for C-N bond formation through a hydrogen-borrowing strategy. This suggests the potential of such compounds in facilitating organic synthesis reactions, especially in the development of pharmaceuticals and fine chemicals (Donthireddy et al., 2020).
Antioxidant and Antimicrobial Activities
- Synthesis and evaluation of antimicrobial, antioxidant, and docking studies of derivatives similar to the queried compound reveal their potential as antimicrobial and antioxidant agents. This research suggests the possibility of using such compounds in developing new therapeutics or preservatives with antimicrobial and antioxidant properties (Rashmi et al., 2014).
Properties
IUPAC Name |
[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-13-5-7-14(8-6-13)12-25-18-19-9-10-20(18)17(22)15-3-2-4-16(11-15)21(23)24/h2-8,11H,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIVWSVGONNWLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.